E3 Ligase Ligand-linker Conjugate 28
CAS No.:
Cat. No.: VC16614736
Molecular Formula: C26H33N5O6
Molecular Weight: 511.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H33N5O6 |
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Molecular Weight | 511.6 g/mol |
IUPAC Name | tert-butyl 3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)30-14-16(15-30)13-28-8-10-29(11-9-28)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
Standard InChI Key | QHHHARJMVKARQS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Introduction
Structural Composition of E3 Ligase Ligand-linker Conjugate 28
E3 Ligase Ligand-linker Conjugate 28 belongs to a class of bifunctional molecules designed to bridge an E3 ubiquitin ligase ligand and a target protein-binding moiety through a chemically tunable linker. Based on analogous compounds such as E3 Ligase Ligand-linker Conjugate 116 (T200145) and Me-(S,R,S)-AHPC-PEG2-OTs (T201734), Conjugate 28 likely comprises three core components:
Table 1: Hypothetical Structural Features of E3 Ligase Ligand-linker Conjugate 28
Mechanism of Action in Targeted Protein Degradation
The therapeutic utility of Conjugate 28 arises from its ability to induce ubiquitination and subsequent proteasomal degradation of specific proteins. The mechanism unfolds in three stages:
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Ternary Complex Formation: Conjugate 28 simultaneously binds the E3 ligase (via its CRBN ligand) and the target protein, creating a proximity-induced ubiquitination platform. This step is highly dependent on linker length and rigidity, which optimize spatial alignment .
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Ubiquitin Transfer: The E3 ligase recruits an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine residues on the target protein. Cereblon’s role in this process is well-documented in PROTACs like Thalidomide-O-amido-C6-NH2 (T39361), which facilitate polyubiquitination .
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Proteasomal Degradation: Polyubiquitinated targets are recognized by the 26S proteasome, leading to their proteolytic breakdown. This event is irreversible, offering a catalytic advantage over traditional occupancy-driven inhibitors .
Conjugate | E3 Ligase Ligand | Linker | Target Protein | Application |
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Conjugate 28 | Thalidomide-based | PEG/piperazine | Undisclosed | Research-grade PROTAC |
Conjugate 116 (T200145) | CRBN ligand | Not specified | SMARCA2/4 | Oncology research |
Me-(S,R,S)-AHPC-PEG2-OTs (T201734) | VHL ligand | PEG2 | HIF-1α | Hypoxia pathway modulation |
Challenges and Future Directions
Despite its promise, Conjugate 28 faces challenges common to PROTACs:
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Pharmacokinetic Optimization: Linker hydrophilicity and length impact cell permeability and bioavailability. PEG-based linkers, while improving solubility, may limit blood-brain barrier penetration .
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Off-Target Effects: Cereblon’s endogenous substrates (e.g., IKZF1/3) risk unintended degradation, necessitating rigorous selectivity profiling .
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Synthetic Complexity: Multi-step synthesis of conjugates, as seen in (3S)Lenalidomide-piperazine-C-piperidine (T201749), complicates large-scale production .
Future research should prioritize:
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Linker Diversification: Exploring non-PEG linkers (e.g., alkyl chains, click chemistry-compatible groups) to enhance stability and tissue distribution.
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Target Expansion: Validating Conjugate 28 against emerging targets in neurodegeneration, inflammation, and infectious diseases.
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